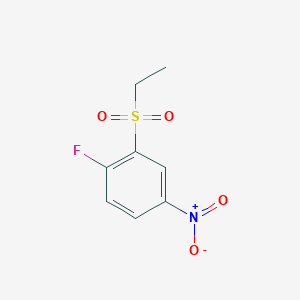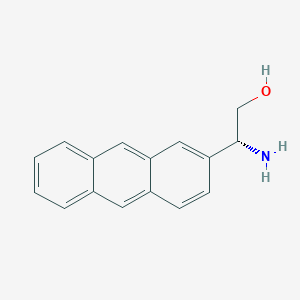
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-OL backbone, with an anthryl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the anthryl derivative.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as sodium borohydride or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The anthryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of anthryl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted anthryl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(2-anthryl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. The anthryl group provides a hydrophobic interaction site, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Anthryl)ethanol: Similar structure but lacks the amino group.
2-Amino-2-phenylethanol: Similar backbone but with a phenyl group instead of an anthryl group.
2-Amino-2-(naphthyl)ethanol: Similar structure with a naphthyl group.
Uniqueness
(2R)-2-Amino-2-(2-anthryl)ethan-1-OL is unique due to the presence of both an amino and a hydroxyl group on the same carbon, along with the large anthryl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m0/s1 |
Clave InChI |
IYXAWKPHWZYHDL-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CO)N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
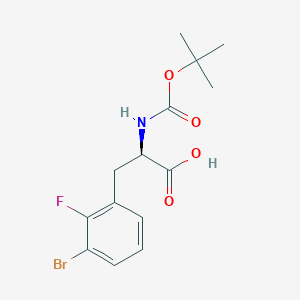
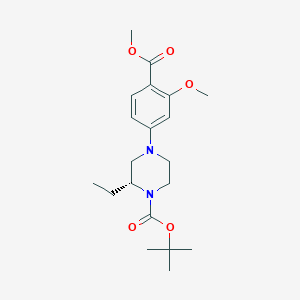
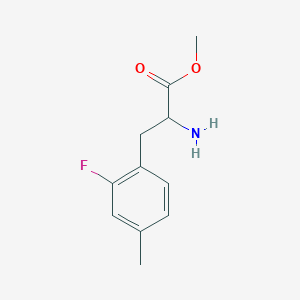

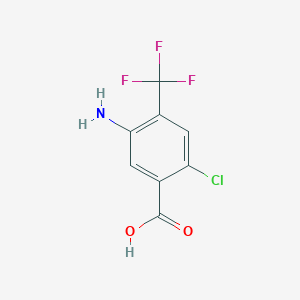
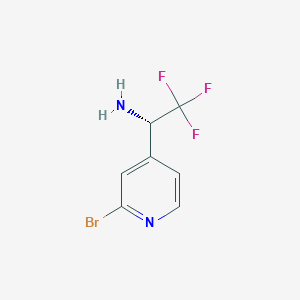
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
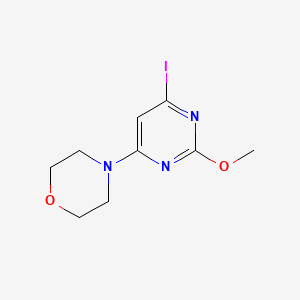
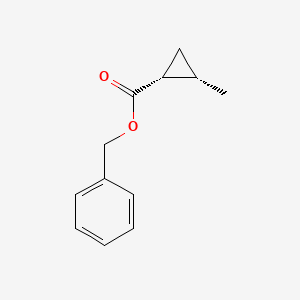
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

